molecular formula C49H71N7O17 B1669029 Cilofungin CAS No. 79404-91-4

Cilofungin

Cat. No.: B1669029
CAS No.: 79404-91-4
M. Wt: 1030.1 g/mol
InChI Key: ZKZKCEAHVFVZDJ-HFNPJXHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilofungin is the first clinically applied member of the echinocandin family of antifungal drugs. It was derived from a fungus in the genus Aspergillus. This compound interferes with an invading fungus’ ability to synthesize the cell wall by inhibiting the synthesis of (1→3)-β-D-glucan .

Mechanism of Action

Cilofungin, also known as Cilofungina, is a member of the echinocandin family of antifungal drugs . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the 1,3-beta-glucan synthase , an enzyme crucial for the synthesis of the fungal cell wall . This enzyme is responsible for the production of (1→3)-β-D-glucan, a major component of the fungal cell wall .

Mode of Action

This compound interacts with its target, the 1,3-beta-glucan synthase, by inhibiting its activity . This inhibition interferes with the fungus’s ability to synthesize its cell wall, specifically disrupting the production of (1→3)-β-D-glucan .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the fungal cell wall . By inhibiting 1,3-beta-glucan synthase, this compound disrupts the production of (1→3)-β-D-glucan, a key component of the fungal cell wall . This disruption can lead to severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a short plasma half-life and saturable nonlinear plasma pharmacokinetics . At lower dosage regimens, this compound follows linear plasma pharmacokinetics, whereas at higher doses, nonlinear kinetics consistent with a saturated elimination pathway(s) are observed .

Result of Action

The inhibition of 1,3-beta-glucan synthase by this compound leads to a disruption in the synthesis of the fungal cell wall . This disruption can result in severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms , leading to the death of the fungus.

Action Environment

The efficacy of this compound can be influenced by environmental factors such as pH . As the pH decreases from 7.4 to 3.0, the inhibitory concentrations of this compound can increase up to 64-fold . This suggests that the action, efficacy, and stability of this compound can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Cilofungin plays a crucial role in biochemical reactions by targeting and inhibiting the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of (1→3)-β-D-glucan, a key structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to cell lysis and death. The compound interacts specifically with the glucan synthase complex, binding to the enzyme and preventing the polymerization of glucose monomers into the glucan polymer .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell wall synthesis, leading to structural modifications in the cell wall and cytoplasmic membrane. In Candida albicans, exposure to this compound results in cracks and discontinuities in the cell wall, undulation and fracturing of the cell membrane, and the release of cellular components. These changes inhibit cell division and germ tube formation, ultimately leading to cell death . Additionally, this compound’s inhibition of (1,3)-β-D-glucan synthase affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. This compound binds to the enzyme, preventing the polymerization of glucose monomers into (1→3)-β-D-glucan. This inhibition disrupts the structural integrity of the fungal cell wall, leading to cell lysis and death. The binding interaction between this compound and the glucan synthase complex is highly specific, ensuring targeted action against fungal cells while minimizing effects on mammalian cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in vitro, maintaining its antifungal activity over extended periods. Its efficacy can be influenced by factors such as concentration and exposure duration. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of fungal growth and cell wall synthesis . In vivo studies have demonstrated that this compound’s antifungal activity correlates with its inhibitory effects on glucan synthase, with effective doses leading to significant reductions in fungal burden .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of fungal growth and more pronounced disruption of cell wall integrity. At high doses, this compound can exhibit toxic effects, including nephrotoxicity, which led to the discontinuation of its clinical trials . Threshold effects have been observed, with specific dosages required to achieve effective antifungal activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antifungal activity. The compound interacts with enzymes and cofactors involved in the synthesis of (1→3)-β-D-glucan, disrupting the normal metabolic flux and leading to the accumulation of intermediate metabolites. This disruption affects the overall metabolic balance within fungal cells, contributing to their death . The metabolic pathways influenced by this compound are primarily related to cell wall synthesis and maintenance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its uptake and distribution within fungal cells, allowing it to reach its target site, the glucan synthase complex . This compound’s distribution is influenced by factors such as concentration gradients and cellular localization, ensuring effective inhibition of cell wall synthesis .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell wall and cytoplasmic membrane. The compound targets the glucan synthase complex, which is localized in the cell membrane, and inhibits its activity, leading to structural modifications in the cell wall . The specific targeting of this compound to the cell wall and membrane ensures its effectiveness in disrupting fungal cell wall synthesis while minimizing effects on other cellular compartments .

Chemical Reactions Analysis

Cilofungin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cilofungin has several scientific research applications, including:

Comparison with Similar Compounds

Cilofungin is compared with other echinocandins such as caspofungin, micafungin, and anidulafungin. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacological properties. This compound is unique due to its specific side chain modifications, which reduce its haemolytic activity while retaining antifungal properties .

Similar compounds include:

  • Caspofungin
  • Micafungin
  • Anidulafungin
  • Amphotericin B
  • Ketoconazole

These compounds are used in the treatment of fungal infections and have varying degrees of efficacy and toxicity .

Properties

CAS No.

79404-91-4

Molecular Formula

C49H71N7O17

Molecular Weight

1030.1 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1

InChI Key

ZKZKCEAHVFVZDJ-HFNPJXHZSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cilofungin
L 646991
L-646,991
LY 121019
LY-121019

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofungin
Reactant of Route 2
Cilofungin
Reactant of Route 3
Cilofungin
Reactant of Route 4
Cilofungin
Reactant of Route 5
Cilofungin
Reactant of Route 6
Cilofungin
Customer
Q & A

Q1: What is the primary target of cilofungin in fungal cells?

A1: this compound targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]

Q2: How does this compound inhibit (1,3)-β-D-glucan synthase?

A2: this compound acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]

Q3: What are the downstream effects of this compound's inhibition of (1,3)-β-D-glucan synthase?

A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: Due to the proprietary nature of this compound's development, the exact molecular formula and weight are not readily available in the provided research papers.

Q5: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized this compound's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying this compound.

Q6: What is the role of the lipophilic side chain in this compound's activity?

A7: The lipophilic side chain of this compound is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]

Q7: How does modifying the cyclic peptide core of this compound affect its activity?

A8: Research utilizing simplified this compound analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []

Q8: How is this compound administered, and what is its pharmacokinetic profile?

A9: this compound has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.

Q9: What is the relationship between this compound's pharmacokinetics and its in vivo antifungal activity?

A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of this compound and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []

Q10: Which Candida species are most susceptible to this compound in vitro?

A12: this compound exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]

Q11: What is this compound's in vitro activity against other Candida species and non-Candida fungi?

A13: this compound shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]

Q12: What about this compound's efficacy in other animal models of fungal infections?

A15: While this compound shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []

Q13: Are there known mechanisms of resistance to this compound?

A16: Research suggests that this compound resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a this compound-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass this compound's inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.